1-[3-(Propan-2-yl)-4-propoxyphenyl]propan-1-ol
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Overview
Description
1-[3-(Propan-2-yl)-4-propoxyphenyl]propan-1-ol is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a propoxy group attached to a phenyl ring, which is further substituted with a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Propan-2-yl)-4-propoxyphenyl]propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(Propan-2-yl)-4-propoxyphenyl derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or acetone, and catalysts such as acids or bases to facilitate the reaction.
Reaction Steps: The key steps include nucleophilic substitution reactions, where the propoxy group is introduced, followed by reduction reactions to obtain the final alcohol product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Propan-2-yl)-4-propoxyphenyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) and catalysts like iron(III) chloride (FeCl3) facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols.
Scientific Research Applications
1-[3-(Propan-2-yl)-4-propoxyphenyl]propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-[3-(Propan-2-yl)-4-propoxyphenyl]propan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways: It can modulate biochemical pathways, leading to changes in cellular processes such as metabolism or signal transduction.
Comparison with Similar Compounds
1,3-bis-(1,2,3-Triazol-1-yl)-propan-2-ol: Known for its antifungal activity.
1-(Piperidin-1-yl)propan-2-ol: Used in medicinal chemistry.
3-(Pyridin-2-yl)propan-1-ol: Studied for its potential biological activities.
Uniqueness: 1-[3-(Propan-2-yl)-4-propoxyphenyl]propan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H24O2 |
---|---|
Molecular Weight |
236.35 g/mol |
IUPAC Name |
1-(3-propan-2-yl-4-propoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C15H24O2/c1-5-9-17-15-8-7-12(14(16)6-2)10-13(15)11(3)4/h7-8,10-11,14,16H,5-6,9H2,1-4H3 |
InChI Key |
UJBGKXMRTZDRDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(CC)O)C(C)C |
Origin of Product |
United States |
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